molecular formula C21H21N3O B2644175 (2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one CAS No. 2034997-63-0

(2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one

Cat. No.: B2644175
CAS No.: 2034997-63-0
M. Wt: 331.419
InChI Key: PODXTSYOFBZONV-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one is a complex organic compound that features a benzodiazole ring, a pyrrolidine ring, and a phenylprop-2-en-1-one moiety

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidine intermediates, followed by their coupling with the phenylprop-2-en-1-one moiety. Common reagents used in these reactions include strong bases, acids, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

(E)-1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-16(13-17-7-3-2-4-8-17)21(25)23-12-11-18(14-23)24-15-22-19-9-5-6-10-20(19)24/h2-10,13,15,18H,11-12,14H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODXTSYOFBZONV-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.